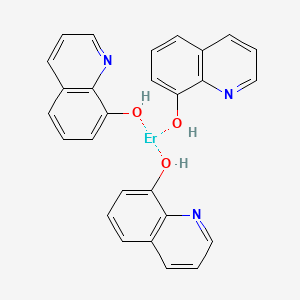

Tris(8-hydroxyquinolinato)erbium

Descripción

Overview of Lanthanide Organic Complexes in Photonics and Optoelectronics

Lanthanide organic complexes are a class of materials that have attracted significant attention for their potential in photonic and optoelectronic applications. researchgate.net These complexes are formed by the coordination of lanthanide ions with organic ligands that possess π-conjugated systems. researchgate.net The organic ligands act as "antennas," efficiently absorbing light energy and transferring it to the central lanthanide ion. aip.orgaip.org This process, known as the "antenna effect," overcomes the typically weak light absorption of the lanthanide ions themselves. researchgate.net

The unique optical properties of trivalent lanthanide (Ln³⁺) complexes, such as long-lived excited states, high quantum yields, and sharp, well-defined emission lines, make them highly desirable for various applications. mdpi.com These properties are a direct result of the electronic transitions within the 4f orbitals of the lanthanide ions, which are shielded from the external environment by the outer electron shells. This shielding leads to emission spectra that are characteristic of the specific lanthanide ion and are relatively insensitive to the surrounding matrix.

In the realm of photonics and optoelectronics, these complexes are explored for their use in:

Organic Light-Emitting Diodes (OLEDs): The ability to produce sharp, efficient luminescence makes lanthanide complexes candidates for the emissive layer in OLEDs. researchgate.netrsc.org Research in this area was significantly advanced by the discovery of efficient phosphorescent metal-organic complexes for OLEDs in 1998. rsc.org

Optical Amplifiers and Waveguides: The sharp emission lines are crucial for optical amplification, particularly in fiber optic communications. koreascience.kr

Sensors: The luminescence of these complexes can be sensitive to the local chemical environment, enabling their use as optical sensors. researchgate.net

Upconversion Materials: Some lanthanide complexes can convert lower-energy photons into higher-energy ones, a process known as upconversion, which has potential applications in solar cells and bio-imaging. mdpi.comnih.gov

The design and synthesis of these complexes allow for the tuning of their optoelectronic properties by modifying the organic ligand structure. rsc.org For instance, the incorporation of aryl ether-functionalized dendrons as "photon antennas" can enhance the luminescence properties of the complex. researchgate.net

Significance of Erbium(III) Complexes for Near-Infrared Emission

Among the various lanthanide ions, erbium(III) (Er³⁺) holds a special significance due to its characteristic near-infrared (NIR) emission. The Er³⁺ ion exhibits a sharp and intense luminescence centered around 1.54 µm (1540 nm). scite.aicore.ac.uk This specific wavelength is of immense technological importance as it falls within the third telecommunication window, which is the low-loss window for silica-based optical fibers. aip.orgcore.ac.uk

The key electronic transition responsible for this emission is the intra-4f shell transition from the first excited state (⁴I₁₃/₂) to the ground state (⁴I₁₅/₂) of the Er³⁺ ion. core.ac.ukrsc.org This transition allows for the development of optical amplifiers, lasers, and emitters that are compatible with existing fiber optic infrastructure.

The primary advantages of using erbium(III) complexes for NIR emission include:

Silicon Compatibility: The 1.54 µm emission wavelength is transparent to silicon, opening up the possibility of integrating erbium-based emitters with silicon photonics. core.ac.uk

Efficient Sensitization: Organic ligands can be designed to have large absorption cross-sections, enabling efficient energy transfer to the erbium ion. This allows for optical excitation using low-cost and low-coherence light sources like light-emitting diodes (LEDs). aip.orgaip.org

Tunable Properties: The chemical environment around the Er³⁺ ion can be modified by altering the organic ligands, which can influence the emission quantum yield and lifetime. rsc.org For instance, minimizing high-energy vibrations (like C-H, N-H, O-H bonds) near the erbium ion can reduce non-radiative decay and enhance emission. rsc.org

Tris(8-hydroxyquinolinato)erbium (ErQ₃) is one of the most studied erbium organic compounds because it has demonstrated some of the highest photoluminescence and electroluminescence intensities at this crucial telecommunications wavelength. aip.orgaip.org

Historical Context and Evolution of Tris(8-hydroxyquinolinato)erbium Research

The study of metal complexes with 8-hydroxyquinoline (B1678124) (often abbreviated as 'q' or 'oxine') has a long history, with its coordination chemistry being well-established. The use of its aluminum counterpart, Tris(8-hydroxyquinolinato)aluminum (Alq₃), as a highly efficient electroluminescent material in organic light-emitting diodes (OLEDs) by Tang and VanSlyke in 1987 was a landmark discovery that spurred immense interest in related metal quinolate complexes. core.ac.ukscirp.orgmdpi.com

Following the success of Alq₃, researchers began to explore the potential of other metal quinolates, including those with lanthanide ions, to access different emission wavelengths. The investigation into Tris(8-hydroxyquinolinato)erbium (ErQ) was a logical progression, aiming to combine the excellent charge-transporting and film-forming properties of the quinolate structure with the unique near-infrared emission of the erbium ion.

Key milestones in the research of ErQ include:

Late 1990s: The first demonstrations of room-temperature electroluminescence at 1.54 µm from OLEDs using ErQ as the emitting layer were reported. core.ac.ukqmul.ac.ukmanchester.ac.uk These early studies highlighted the potential of this material for creating silicon-compatible optical sources. core.ac.uk

Early 2000s: Research focused on understanding and improving the photophysical properties of ErQ. This included studies on its photoluminescence and the factors influencing its emission efficiency. aip.org Different deposition techniques, such as spin-coating and thermal evaporation, were investigated to fabricate uniform thin films for device applications. aip.orgaip.org

Recent Developments: More recent research has continued to explore methods to enhance the performance of ErQ-based devices. This includes the synthesis of new Er(III) complexes with modified quinoline (B57606) ligands to improve luminescence and the investigation of hybrid materials. For instance, the synthesis of heterometallic complexes containing both aluminum and a lanthanide ion, such as [Eu(hfac)₃Alq₃], has been explored to combine the properties of both metals. mdpi.com

The evolution of ErQ research demonstrates a clear trajectory from fundamental discovery to applied research aimed at optimizing its performance for practical applications in advanced materials science, particularly in the field of near-infrared optoelectronics.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

erbium;quinolin-8-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C9H7NO.Er/c3*11-8-5-1-3-7-4-2-6-10-9(7)8;/h3*1-6,11H; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALPAJGXGJCCDDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.[Er] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21ErN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

602.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparation Techniques

Solution-Phase Synthesis Routes

Solution-phase synthesis represents a fundamental approach to producing ErQ3 powder. This method is often the first step before subsequent purification and deposition processes.

Conventional Precipitation and Crystallization Methods

The synthesis of Tris(8-hydroxyquinolinato)erbium often begins with a precipitation reaction in a suitable solvent. cresp.org This process typically involves the reaction of an erbium salt, such as erbium chloride (ErCl₃), with 8-hydroxyquinoline (B1678124) in a solvent. The general principle relies on creating a supersaturated solution, which then leads to the nucleation and growth of the solid ErQ3 product. cresp.org

A common method involves dissolving the erbium salt and 8-hydroxyquinoline in separate solutions and then mixing them. For instance, an ethanolic solution of erbium chloride can be reacted with an ethanolic solution of 8-hydroxyquinoline. chemmethod.com The pH of the solution is often adjusted to facilitate the formation of the complex. mdpi.com The resulting precipitate, the ErQ3 powder, is then collected by filtration and dried. chemmethod.com

The crystallization of lanthanide complexes like ErQ3 can be influenced by several factors, including the choice of solvent, temperature, and the rate of cooling. researchgate.net To obtain crystalline ErQ3, a concentrated, hot, saturated solution of the complex can be slowly cooled in a controlled environment to promote the formation of larger, more well-defined crystals. researchgate.net Solvent diffusion techniques, where a solvent in which the complex is soluble is layered with a solvent in which it is less soluble, can also be employed to induce crystallization. researchgate.net

| Parameter | Description | Impact on Synthesis |

| Solvent | The medium in which the reaction takes place (e.g., ethanol, methanol). | Affects the solubility of reactants and the final product, influencing yield and purity. researchgate.net |

| Temperature | The temperature at which the reaction and crystallization are carried out. | Higher temperatures can increase reaction rates and solubility, while controlled cooling is crucial for crystal growth. researchgate.net |

| pH | The acidity or basicity of the reaction mixture. | Proper pH adjustment is often necessary to deprotonate the hydroxyl group of 8-hydroxyquinoline, enabling complex formation. mdpi.com |

| Concentration | The amount of reactants dissolved in the solvent. | Higher concentrations can lead to faster precipitation but may result in smaller or less pure crystals. researchgate.net |

Table 1. Key Parameters in Conventional Precipitation and Crystallization of Tris(8-hydroxyquinolinato)erbium. This interactive table outlines the critical parameters that influence the outcome of the synthesis process.

Ligand Modification Strategies for Enhanced Properties

To improve the properties of ErQ3, such as its luminescence and solubility, researchers have explored modifying the 8-hydroxyquinoline (8-HQ) ligand. rroij.com By introducing different functional groups to the 8-HQ backbone, the electronic and steric properties of the resulting erbium complex can be tuned.

For example, the synthesis of functionalized 4-quinolones from anthranilic acids has been reported as an efficient method. nih.gov While not directly synthesizing ErQ3, this demonstrates a strategy for creating a variety of substituted quinoline-based ligands that could then be complexed with erbium. The goal of such modifications is often to enhance the performance of the final material in devices like OLEDs. rroij.com Researchers have focused on two main approaches: altering the chelated metal ion and modifying the structure of the chelating ligands. rroij.com

The synthesis of these modified ligands can involve multi-step organic reactions. For instance, Suzuki cross-coupling reactions are a common method to introduce new substituents at specific positions on the 8-HQ ring. rroij.com

Thin Film Deposition Techniques

For applications in optoelectronics, Tris(8-hydroxyquinolinato)erbium is typically used in the form of thin films. alfa-chemistry.comamericanelements.com Several techniques are employed to deposit these films onto various substrates.

Thermal Evaporation Methods

Thermal evaporation is a widely used physical vapor deposition (PVD) technique for creating thin films of organic materials like ErQ3, particularly in the manufacturing of OLEDs. samsungdisplay.comnih.gov The process involves heating the ErQ3 powder in a vacuum chamber until it evaporates. samsungdisplay.com The vaporized molecules then travel and deposit onto a cooler substrate, forming a thin film. samsungdisplay.com

The uniformity and quality of the deposited film are highly dependent on factors such as the deposition rate and the temperature of the substrate. bohrium.comresearchgate.net A controlled deposition rate is crucial for achieving smooth and uniform films. researchgate.net For instance, studies on the related compound tris(8-hydroxyquinoline)aluminum (Alq3) have shown that increasing the deposition rate can lead to improved luminescence efficiency in OLEDs. researchgate.net The structure of the film can also be influenced by post-deposition annealing. researchgate.net

| Parameter | Description | Impact on Film Properties |

| Deposition Rate | The speed at which the material is deposited on the substrate (e.g., Å/s). | Affects film morphology, roughness, and the performance of the final device. researchgate.net |

| Substrate Temperature | The temperature of the substrate during deposition. | Influences the adhesion, crystallinity, and grain size of the film. |

| Vacuum Pressure | The pressure inside the deposition chamber. | A high vacuum is necessary to prevent contamination and ensure a clean deposition process. samsungdisplay.com |

| Annealing Temperature | The temperature at which the film is heated after deposition. | Can improve crystallinity and optical properties of the film. researchgate.net |

Table 2. Key Parameters in Thermal Evaporation of Tris(8-hydroxyquinolinato)erbium Thin Films. This interactive table highlights the critical parameters that control the properties of the deposited films.

Spin-Coating Approaches and Solution Processing

Spin-coating is a solution-based technique for depositing thin films onto flat substrates. youtube.comyoutube.com The process involves dispensing a solution of the material, in this case, ErQ3 dissolved in a suitable solvent, onto the center of a spinning substrate. youtube.com The centrifugal force spreads the solution evenly across the substrate, and the subsequent evaporation of the solvent leaves a thin film. youtube.com

The final thickness of the film is determined by the solution's viscosity and the spinning speed. youtube.com Spin-coating offers a cost-effective and straightforward method for film deposition. youtube.com However, the quality of the film, including the presence of defects like cracks and pinholes, can be influenced by the specific spin-coating method used (e.g., static vs. dynamic dispense). gaacademy.org For example, a dynamic dispense method, where the solution is dispensed while the substrate is already rotating at a low speed, has been shown to produce more homogeneous films of Alq3 compared to a static dispense. gaacademy.org

Recent advancements in solution-phase synthesis, such as the use of biomimetic cyclic propylphosphonic anhydride (B1165640) (T3P®), aim to create more sustainable and efficient processes that could be beneficial for preparing high-purity precursors for spin-coating. nih.govrsc.org

Hybrid Deposition Techniques and Material Architectures

Hybrid deposition techniques combine different methods to create more complex material architectures. For instance, a hybrid approach in OLED fabrication might involve depositing some layers by solution processing (like spin-coating) and others by vacuum thermal evaporation. laserfocusworld.com This can offer advantages such as improved planarization of the substrate by the solution-processed layer. laserfocusworld.com

Furthermore, the concept of hybrid films extends to the material composition itself. Hybrid films can be created by combining organic components like ErQ3 with inorganic materials. These hybrid materials can offer novel or enhanced mechanical, electronic, and optical properties. tue.nl Techniques like molecular layer deposition (MLD) are being explored for the synthesis of such hybrid films, providing precise control over the film structure at the molecular level. tue.nlrsc.org

Controlled Assembly and Nanostructuring of Tris(8-hydroxyquinolinato)erbium

The controlled assembly and nanostructuring of Tris(8-hydroxyquinolinato)erbium [Er(C₉H₆NO)₃], commonly known as Erq3, are pivotal for its integration into advanced materials and devices. By manipulating the organization of Erq3 molecules at the nanoscale, it is possible to tailor its optical and electronic properties for specific applications in fields such as photonics and optoelectronics.

Nanostructured Film Preparation

The fabrication of nanostructured films of Erq3 is a critical step in harnessing its potential for various technological applications. One of the primary methods employed for this purpose is the thermal vacuum process. This technique allows for the deposition of thin, uniform films with controlled thickness and morphology.

A notable application of such films is in the development of photoelectronic performance sensors. For instance, Erq3 films prepared by a thermal vacuum process have been investigated for their high sensitivity to NO₂ gas. researchgate.net Characterization of these films reveals significant insights into their structure. X-ray diffraction (XRD) analysis of an Erq3 film prepared through this method showed a polycrystalline nature, distinguished by a single peak at a Bragg's angle (2θ) of 11.40°. researchgate.net This indicates a degree of ordered structure within the deposited film.

Further analysis using Atomic Force Microscopy (AFM) has provided details on the surface morphology of these nanostructured films. AFM images have shown that the film surface is composed of distributed plateaus, highlighting the nanoscale features achieved through the thermal vacuum deposition process. researchgate.net The ability to create such structured films is essential for developing devices that rely on the precise arrangement of the active material.

| Technique | Resulting Structure | Key Findings | Reference |

|---|---|---|---|

| Thermal Vacuum Process | Polycrystalline nanostructured film | Single XRD peak at 2θ = 11.40°; surface composed of distributed plateaus (AFM). | researchgate.net |

Self-Assembly Processes and Supramolecular Architectures

Tris(8-hydroxyquinolinato)erbium(III) is known to participate in self-assembly processes, leading to the formation of complex supramolecular architectures. This characteristic is driven by non-covalent interactions, which can be exploited to create highly ordered nanostructures. The compound has been shown to exhibit supramolecular chemistry, which is crucial for building functional materials from molecular components. biosynth.com

One documented example of Erq3 self-assembly involves its reaction with surfactants. Specifically, it has been shown to react with propylamine (B44156) to form a self-assembled monolayer on the surface of nanoparticles. biosynth.com Such monolayers are noted for their stability at high temperatures, making them suitable for applications such as coating optical components. biosynth.com This process highlights the potential for directing the assembly of Erq3 into well-defined layers with specific functionalities.

The broader family of 8-hydroxyquinolinate metal complexes, to which Erq3 belongs, is known for forming three-dimensional supramolecular architectures. These structures are held together by a variety of non-covalent interactions, including π-π stacking, C-H···π, and other hydrogen bonding interactions. nih.gov While specific detailed studies on the 3D supramolecular structures of pure Erq3 are emerging, the behavior of analogous compounds suggests that Erq3 also possesses the capability to form these intricate, ordered assemblies. The study of these processes is fundamental to the rational design of new materials with tailored properties. biosynth.com

| Process/Interaction | Resulting Architecture | Driving Forces | Significance | Reference |

|---|---|---|---|---|

| Reaction with Surfactants (e.g., propylamine) | Self-assembled monolayer on nanoparticles | Interaction between Erq3 and surfactant molecules | Creates stable, high-temperature coatings for optical components. | biosynth.com |

| General Supramolecular Assembly | 3D Supramolecular Architectures (in related complexes) | Non-covalent interactions (π-π stacking, hydrogen bonding) | Enables the construction of complex, functional materials from molecular building blocks. | nih.gov |

Structural Elucidation and Morphological Characterization

Molecular and Crystal Structure Analysis

The coordination of the erbium ion with 8-hydroxyquinoline (B1678124) ligands dictates the fundamental electronic and photophysical properties of the complex.

X-ray diffraction (XRD) is a primary technique for elucidating the crystal structure of materials. Studies on thin films of Tris(8-hydroxyquinolinato)erbium (ErQ3) prepared by thermal evaporation techniques have revealed significant insights into their crystallinity.

As-deposited ErQ3 films are typically polycrystalline in nature. researchgate.net In one study, analysis of the XRD pattern for a film prepared via a thermal vacuum process showed a single prominent peak at a Bragg's angle (2θ) of 11.40°, confirming its polycrystalline structure. researchgate.net However, the crystallinity is highly dependent on post-deposition treatments. For instance, upon exposure to UV irradiation, the polycrystalline structure of an as-deposited ErQ3 film can transform into a more amorphous state. researchgate.net

Thermal annealing also plays a crucial role in modifying the crystal structure. Studies on ErQ3 films annealed at temperatures up to 523 K (250 °C) show that the annealing process can enhance the crystallinity. The average crystallite size has been observed to increase by approximately 60% upon annealing, which indicates a thermally induced reordering and growth of crystalline domains within the film. researchgate.net The table below summarizes XRD findings for ErQ3 films under different conditions.

XRD Characteristics of ErQ3 Thin Films

| Condition | Observed Structure | Key XRD Features | Reference |

|---|---|---|---|

| As-Deposited | Polycrystalline | Single peak at 2θ = 11.40° | researchgate.net |

| After UV Irradiation | Amorphous | Disappearance of sharp diffraction peaks | researchgate.net |

| After Annealing (up to 523 K) | Increased Crystallinity | Increase in crystallite size by ~60% | researchgate.netresearchgate.net |

In the Tris(8-hydroxyquinolinato)erbium complex, the central Erbium(III) ion is coordinated to three 8-hydroxyquinoline (8-HQ) ligands. The 8-HQ anion acts as a bidentate chelating agent, binding to the erbium ion through its phenolic oxygen and quinoline (B57606) nitrogen atoms. scirp.orgresearchgate.net This chelation results in the formation of a stable coordination complex. scirp.org

The arrangement of these three ligands around the central metal ion creates a specific coordination geometry. While detailed single-crystal X-ray structures for ErQ3 are not widely published, the coordination environment can be inferred from related metal-quinoline complexes and theoretical models. The interaction between the ligands and the central Er(III) ion is governed by ligand field theory (LFT), which is an extension of molecular orbital theory applied to coordination complexes. researchgate.net

In lanthanide complexes like ErQ3, the 4f orbitals of the erbium ion are relatively shielded and interact less strongly with the ligand field compared to d-orbitals in transition metal complexes. Nonetheless, the electrostatic field created by the arrangement of the negatively charged oxygen and neutral nitrogen donor atoms of the ligands removes the degeneracy of the Er(III) 4f electronic states. libretexts.org This splitting of the f-orbital energy levels is crucial for the compound's characteristic photoluminescent properties, including its near-infrared emission. The specific geometry and strength of the Er-O and Er-N bonds define the magnitude of this splitting and influence the efficiency of energy transfer processes within the molecule. lookchem.com

Thin Film Morphology and Microstructure

The surface characteristics and internal structure of ErQ3 thin films are critical for device fabrication and performance. Techniques such as Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are used to investigate these properties at the micro- and nanoscale.

Atomic Force Microscopy (AFM) is utilized to obtain high-resolution, three-dimensional information about the surface topography of thin films. For ErQ3 films, AFM studies reveal a surface composed of distinct grains and plateaus. researchgate.net

Quantitative analysis of ErQ3 films prepared by thermal evaporation shows that the grain sizes typically range from 80 to 130 nanometers. researchgate.net The surface roughness is a key parameter for applications in multilayer devices, as high roughness can lead to operational inefficiencies or failures. The average surface roughness (Ra) for these films has been measured to be in the range of 46 to 65 nm. researchgate.net These morphological characteristics are sensitive to processing conditions, as detailed in the subsequent section.

Surface Morphological Data for ErQ3 Thin Films from AFM

| Parameter | Value Range | Reference |

|---|---|---|

| Grain Size | 80 - 130 nm | researchgate.net |

| Average Surface Roughness (Ra) | 46 - 65 nm | researchgate.net |

Scanning Electron Microscopy (SEM) provides information about the surface morphology over larger areas than AFM. SEM analysis of ErQ3 thin films has shown that the surface is composed of numerous island-like structures. researchgate.net A descriptive study characterized the morphology of these islands as resembling an "algae-shape," indicating a complex and non-uniform growth pattern under certain deposition conditions. researchgate.net This type of island growth can influence the electrical properties of the film by affecting charge transport pathways and introducing potential defect sites at the boundaries between islands.

The final structure and morphology of ErQ3 thin films are highly dependent on the parameters used during their deposition, such as by physical vapor deposition (PVD) or thermal evaporation. Substrate temperature is one of the most critical parameters.

For related metal quinolates like Alq3, depositing the material onto substrates held at elevated temperatures has been shown to result in a more uniform film morphology, which can improve device efficiency and lifetime. polyu.edu.hk Similar effects are observed for ErQ3. Studies involving the thermal annealing of ErQ3 films after deposition demonstrate a clear impact on crystallinity. Annealing at temperatures up to 523 K leads to an increase in the average crystallite size, suggesting that the thermal energy allows for molecular rearrangement into a more ordered, crystalline state. researchgate.net This change in crystallinity directly impacts the film's optical and electrical properties. The process of annealing can reduce localized defect states within the material, which is beneficial for optoelectronic performance. researchgate.net

Spectroscopic Structural Probes

Spectroscopic analysis provides invaluable insights into the molecular structure and bonding within the ErQ3 complex. Techniques such as Fourier Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) absorption spectroscopy are instrumental in confirming the formation of the complex and characterizing its electronic properties.

FTIR spectroscopy is a powerful method for probing the interactions between the 8-hydroxyquinolinate (8-HQ) ligands and the central erbium (Er³⁺) ion. The coordination of the ligand to the metal ion induces significant changes in the vibrational frequencies of the ligand's functional groups, which can be observed in the FTIR spectrum.

The formation of the ErQ3 complex is primarily evidenced by the disappearance of the broad stretching vibration band associated with the hydroxyl (-OH) group of the free 8-hydroxyquinoline ligand, typically observed in the range of 3400-3600 cm⁻¹. researchgate.net This indicates the deprotonation of the -OH group and the subsequent formation of a covalent bond between the oxygen atom and the erbium ion (Er-O).

Furthermore, shifts in the vibrational frequencies of the aromatic C=C and C=N bonds within the quinoline ring provide further evidence of complexation. The coordination of the nitrogen atom of the 8-HQ ligand to the erbium ion alters the electron density within the heterocyclic ring, leading to shifts in these characteristic absorption bands. For instance, in free 8-HQ, peaks around 1500 cm⁻¹ and 1380 cm⁻¹ are attributed to C=C stretching vibrations, while the C-N stretching vibration is observed near 1280 cm⁻¹. researchgate.net Upon complexation in ErQ3, changes in the region around 1497.51 cm⁻¹ have been noted, reflecting the altered vibrational modes of the coordinated ligand.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) in Free 8-HQ | Observations upon Complexation with Erbium |

|---|---|---|

| O-H Stretch | ~3400-3600 (broad) | Disappearance of the band, confirming deprotonation and Er-O bond formation. |

| C=C Stretch (aromatic) | ~1500, ~1380 | Shifts in peak positions and/or changes in intensity, indicating altered electron distribution in the aromatic system. A notable change is observed around 1497.51 cm⁻¹. |

| C-N Stretch | ~1280 | Shift to a different frequency upon coordination of the nitrogen atom to the Er³⁺ ion. |

| Er-O Stretch | N/A | Appearance of new, typically lower frequency bands, confirming the metal-ligand bond. |

UV-Vis absorption spectroscopy is employed to investigate the electronic transitions within the tris(8-hydroxyquinolinato)erbium complex. The absorption spectrum of ErQ3 is characterized by contributions from both the 8-hydroxyquinolinate ligands and the central erbium ion.

The 8-HQ ligands exhibit strong absorption bands in the UV region, which are attributed to π-π* and n-π* electronic transitions within the aromatic quinoline rings. Upon chelation with the erbium ion, these bands can experience shifts in wavelength (either bathochromic or hypsochromic) and changes in intensity. These alterations are indicative of the influence of the metal ion on the electronic structure of the ligands.

A distinguishing feature of the ErQ3 absorption spectrum is the appearance of sharp, less intense absorption bands in the visible and near-infrared (NIR) regions. These bands are characteristic of the intra-4f electronic transitions of the Er³⁺ ion. Although these f-f transitions are Laporte-forbidden, they become partially allowed due to the influence of the ligand field, which distorts the symmetry around the erbium ion. A study involving the addition of ErQ3 to a solution revealed the emergence of new absorption bands centered at approximately 520 nm, 545 nm, 650 nm, and 975 nm. rsc.org These are assigned to the ground state absorption of Er³⁺ to various excited states (²H₁₁/₂, ⁴S₃/₂, ⁴F₉/₂, and ⁴I₁₁/₂, respectively). rsc.org The compound is also noted to change color from red to green when exposed to UV light, which is a direct consequence of its absorption and subsequent emission properties. biosynth.com

| Wavelength (λ_max) | Assignment | Origin |

|---|---|---|

| UV Region | π-π* and n-π* transitions | 8-Hydroxyquinolinate Ligands |

| ~520 nm | ⁴I₁₅/₂ → ²H₁₁/₂ | Er³⁺ Intra-4f Transition |

| ~545 nm | ⁴I₁₅/₂ → ⁴S₃/₂ | Er³⁺ Intra-4f Transition |

| ~650 nm | ⁴I₁₅/₂ → ⁴F₉/₂ | Er³⁺ Intra-4f Transition |

| ~975 nm | ⁴I₁₅/₂ → ⁴I₁₁/₂ | Er³⁺ Intra-4f Transition |

Photophysical Properties and Luminescence Mechanisms

Absorption and Excitation Spectroscopy

The absorption of light by ErQ₃ is dominated by the organic ligands, although direct excitation of the Er³⁺ ion is also possible, albeit far less efficient.

The absorption spectrum of Tris(8-hydroxyquinolinato)erbium in solution and as a thin film is characterized by a broad and strong absorption band in the UV-visible region, with a peak maximum observed around 380 nm. aip.org This absorption is primarily attributed to spin-allowed π-π* electronic transitions within the 8-hydroxyquinolate ligands. aip.orgqmul.ac.uk These strong transitions are responsible for the ligand's function as an efficient "antenna," harvesting excitation energy that can then be transferred to the central erbium ion. The high absorption cross-section of these ligand-centered transitions is a key advantage of such organolanthanide complexes. aip.orgqmul.ac.uk In addition to the primary π-π* transitions, weaker n-π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms of the ligand, also contribute to the absorption profile.

Table 1: Ligand-Centered Absorption Properties of Tris(8-hydroxyquinolinato)erbium

| Property | Value | Associated Transition | Reference |

|---|---|---|---|

| Absorption Maximum | ~380 nm | π-π | aip.org |

| Absorption Range | Broadband in UV-Visible (up to 430 nm) | π-π / n-π* | qmul.ac.uk |

While the primary excitation pathway is through the ligand, direct excitation of the Erbium(III) ion via intra-4f transitions can occur. These f-f transitions are parity-forbidden (Laporte forbidden), resulting in very low molar absorption coefficients and making direct excitation an inefficient process. Nevertheless, several absorption lines corresponding to transitions from the ⁴I₁₅/₂ ground state to various excited states can be identified in the absorption spectra of erbium-containing compounds. For instance, the transition from the ⁴I₁₅/₂ ground state to the ²H₁₁/₂ excited state results in a characteristic absorption peak around 525 nm. researchgate.net Other notable, though weak, absorption transitions for the Er³⁺ ion occur from the ⁴I₁₅/₂ ground state to levels including ⁴F₉/₂, ⁴S₃/₂, and ⁴G₁₁/₂. researchgate.net

The near-infrared luminescence of ErQ₃ is readily generated by exciting the compound at wavelengths that fall within the ligand's broad absorption band. Efficient infrared emission has been demonstrated using excitation sources such as an InGaN laser at 406 nm and ultraviolet LEDs. aip.orgqmul.ac.uk Although these excitation wavelengths are not at the peak of the ligand's absorption (~380 nm), they are effectively captured by the antenna, leading to the characteristic NIR emission. aip.org This demonstrates that the sensitization scheme is not strictly limited to the absorption maximum but is effective across a wide range of wavelengths corresponding to the ligand's absorption profile. This property allows for optical excitation using various low-cost and low-coherence light sources. aip.orgqmul.ac.uk

Near-Infrared (NIR) Luminescence Characteristics

The hallmark of Tris(8-hydroxyquinolinato)erbium is its strong photoluminescence in the near-infrared region, a property of significant interest for applications in optical communications and silicon-based optoelectronics.

The characteristic NIR emission from ErQ₃ originates from an intra-atomic 4f-4f electronic transition within the Erbium(III) ion. manchester.ac.uk Specifically, after the ligand absorbs energy and transfers it to the erbium ion, the ion is promoted to an excited state. It then non-radiatively decays to the first excited state, the ⁴I₁₃/₂ level. The subsequent radiative relaxation from the ⁴I₁₃/₂ metastable state to the ⁴I₁₅/₂ ground state results in the emission of a photon in the near-infrared spectrum. manchester.ac.uk This ⁴I₁₃/₂ → ⁴I₁₅/₂ transition is responsible for the technologically important emission around 1.5 µm. manchester.ac.uk

The NIR photoluminescence spectrum of Tris(8-hydroxyquinolinato)erbium at room temperature is centered at approximately 1525 nm (1.525 µm). aip.orgqmul.ac.uk The emission band is relatively broad for a lanthanide transition, with a full width at half maximum (FWHM) reported to be around 80 nm. aip.orgqmul.ac.uk A distinctive feature of the emission spectrum is a characteristic shoulder that appears at approximately 1560 nm. qmul.ac.uk The clearly resolved peaks within the emission band are due to Stark splitting of the ⁴I₁₃/₂ and ⁴I₁₅/₂ energy levels, which is caused by the local crystal field environment created by the coordinating ligands. manchester.ac.uk

Table 2: Near-Infrared Luminescence Properties of Tris(8-hydroxyquinolinato)erbium

| Property | Value | Associated Transition | Reference |

|---|---|---|---|

| Peak Emission Wavelength | ~1525 nm | ⁴I₁₃/₂ → ⁴I₁₅/₂ | aip.orgqmul.ac.uk |

| Full Width at Half Maximum (FWHM) | ~80 nm | ⁴I₁₃/₂ → ⁴I₁₅/₂ | aip.orgqmul.ac.uk |

| Spectral Feature | Characteristic shoulder at ~1560 nm | ⁴I₁₃/₂ → ⁴I₁₅/₂ (Stark splitting) | qmul.ac.uk |

Energy Transfer Pathways and Sensitization Phenomena

The luminescence of Tris(8-hydroxyquinolinato)erbium is a direct result of intricate energy transfer processes within the molecule. The organic ligands play a crucial role in absorbing excitation energy and transferring it to the central erbium ion, a mechanism that is vital for overcoming the inherently weak absorption of the lanthanide ion itself.

The primary mechanism for the excitation of the erbium ion in Erq3 is through a process known as the "antenna effect," or ligand-to-metal energy transfer (LMMET). isc.ac In this process, the 8-hydroxyquinolinate ligands, which have a large absorption cross-section in the UV-visible region, absorb the incident photons. This absorption promotes the ligand from its singlet ground state (S0) to an excited singlet state (S1). Subsequently, the energy from the excited ligand is transferred to the erbium(III) ion, exciting it to one of its characteristic f-electron energy levels. This sensitization process is crucial for the practical application of Erq3 in electroluminescent devices. researchgate.net

Following the initial excitation of the 8-hydroxyquinolinate ligand to its S1 state, the energy can follow several pathways before being transferred to the erbium ion. An important step in the energy cascade is intersystem crossing (ISC) from the excited singlet state (S1) to a lower-lying triplet state (T1) of the ligand. This process is often efficient in organometallic complexes. The energy can then be transferred from either the S1 or the T1 state of the ligand to the erbium ion.

For efficient sensitization of erbium's near-infrared emission, the energy of the ligand's excited state must be appropriately matched with the accepting energy levels of the Er3+ ion. The triplet state often plays a crucial role as an intermediate energy reservoir, as its longer lifetime compared to the singlet state can facilitate more efficient energy transfer to the lanthanide ion. Theoretical studies on similar 8-hydroxyquinoline (B1678124) derivatives with other lanthanides have elucidated the importance of the T1 state in the energy transfer mechanism. researchgate.net

Energy migration in lanthanide complexes can occur through both intramolecular and intermolecular pathways. Intramolecular energy transfer is the dominant process in Tris(8-hydroxyquinolinato)erbium, where the energy absorbed by the ligands is transferred within the same molecule to the central erbium ion.

Luminescence Dynamics and Quenching Phenomena

The temporal behavior of the luminescence from Tris(8-hydroxyquinolinato)erbium provides insights into the various dynamic processes that occur after excitation, including radiative decay and non-radiative quenching mechanisms.

The photoluminescence lifetime of the excited state of the erbium(III) ion in Erq3 is a key parameter that reflects the efficiency of the emission process. Longer lifetimes are generally associated with higher quantum yields, as they indicate a lower rate of non-radiative decay.

The decay of the photoluminescence from Erq3 often exhibits multi-exponential kinetics. This behavior can be attributed to several factors, including the presence of different isomers of the complex (such as facial and meridional isomers), the existence of multiple emissive sites within a sample, or complex energy transfer and quenching processes. In the analogous Alq3, bi-exponential decay is often observed and attributed to the presence of its two geometrical isomers. nih.gov A similar phenomenon could contribute to the multi-exponential decay observed in Erq3. Theoretical calculations on the quenching rate of erbium luminescence by the C-H vibrations of the ligand in Tris(8-hydroxyquinolinato)erbium have been performed and show good agreement with experimental lifetime values. rsc.org

| Parameter | Value | Significance |

|---|---|---|

| Short-lived component (τ1) | ~2 ns | May correspond to one isomeric form or a more quenched species. |

| Long-lived component (τ2) | ~16-17 ns | May correspond to another isomeric form or a less quenched species. |

Non-Radiative Decay Processes (e.g., O-H Vibrational Quenching)

A significant factor limiting the luminescence efficiency of Tris(8-hydroxyquinolinato)erbium (ErQ3) is the prevalence of non-radiative decay processes. These pathways provide mechanisms for the excited Er³⁺ ion to return to its ground state without the emission of a photon, thereby quenching the desired near-infrared luminescence. Among the most dominant of these processes are vibrational quenching mechanisms involving high-frequency oscillators in the local environment of the erbium ion.

The organic 8-hydroxyquinolinato ligands surrounding the central erbium ion contain numerous carbon-hydrogen (C-H) bonds. The vibrational energy of these C-H bonds can couple with the excited electronic states of the Er³⁺ ion. Specifically, the energy of the ⁴I₁₃/₂ → ⁴I₁₅/₂ transition in erbium is close to the energy of overtones of the C-H stretching vibrations. researchgate.net This proximity allows for efficient energy transfer from the excited erbium ion to the vibrational modes of the ligand, which is then dissipated as heat. This process significantly shortens the luminescence lifetime and reduces the quantum yield. The quantum yield of ErQ3 is notably low, in the order of 0.01%, partially attributed to the quenching effect of the aromatic C-H stretching vibration. researchgate.net

Similarly, the presence of O-H oscillators, often from coordinated water molecules or residual solvent, provides a highly effective pathway for non-radiative decay. The O-H stretching vibration has a higher frequency than the C-H stretch, meaning that a lower-order overtone can match the energy of the erbium emission. This makes O-H vibrational quenching a particularly detrimental process for the luminescence of Er³⁺ complexes. Therefore, the exclusion of water and other molecules with O-H bonds from the immediate coordination sphere of the lanthanide ion is crucial for enhancing emission intensity.

Time-resolved photoluminescence studies of ErQ3 have provided evidence for the dominance of these non-radiative decay pathways. The observed luminescence lifetimes are consistently much shorter than the natural radiative lifetime of the Er³⁺ transition, which is typically in the millisecond range. researchgate.netrsc.org This discrepancy underscores the high probability of non-radiative decay. For instance, the measured lifetimes for ErQ3 can be as short as microseconds or even nanoseconds depending on the sample's form (powder, thin film, or solution), indicating a very low photoluminescence quantum yield, estimated to be between 0.002% and 0.03%. researchgate.net

Interactive Table: Photoluminescence Lifetimes of Tris(8-hydroxyquinolinato)erbium (ErQ3) in Various Forms researchgate.net

| Sample Form | Photoluminescence Lifetime (µs) |

| Powder | ~ 0.2 |

| Thin Film Blend with Polycarbonate | ~ 0.4 |

| Evaporated Film | ~ 0.9 |

| Solution in DMSO-d6 | ~ 2.0 |

Note: These lifetimes are significantly shorter than the natural radiative lifetime of the Er³⁺ ion, indicating a high degree of non-radiative decay.

Concentration Quenching and Exciton (B1674681) Annihilation Dynamics

In the solid state, the concentration of the luminescent species can significantly influence the emission intensity, a phenomenon known as concentration quenching. At low concentrations, the luminescence intensity typically increases with the concentration of the active ion. However, beyond a certain optimal concentration, the intensity begins to decrease. This quenching is primarily due to non-radiative energy transfer between neighboring luminescent centers.

In the case of Tris(8-hydroxyquinolinato)erbium, studies on its incorporation into a sol-gel hybrid material (HYBRIMER) have shown that the photoluminescence intensity at 1.5 µm increases with the concentration of ErQ3. sol-gel.net Notably, concentration quenching was not observed for Er/Si atomic ratios up to 5 at%. sol-gel.net This suggests that within this concentration range, the Er³⁺ ions remain sufficiently isolated from each other to prevent significant intermolecular energy transfer that would lead to quenching. The bulky 8-hydroxyquinoline ligands may play a role in sterically hindering close approach of the erbium centers. sol-gel.net

At very high concentrations, where the ErQ3 molecules are in close proximity, exciton-exciton annihilation can become a significant non-radiative decay mechanism. In this process, two excited molecules (excitons) interact, leading to the non-radiative decay of one or both excitons. This is a bimolecular process, and its rate is therefore dependent on the square of the exciton density. While detailed studies on exciton annihilation dynamics specifically in pure Tris(8-hydroxyquinolinato)erbium films are not extensively documented in the provided literature, it is a well-known phenomenon in other organic light-emitting materials, such as Tris(8-hydroxyquinolinato)aluminum (Alq3). In such materials, at high excitation densities, the interaction between two excited states can lead to the formation of a higher-energy excited state that then decays non-radiatively, or one exciton can transfer its energy to the other, which then de-excites non-radiatively.

The dynamics of photoexcitations in hybrid blends of conjugated polymers and quantum dots also reveal that at high concentrations of the acceptor, exciton recombination dynamics are significantly altered. nih.govcut.ac.cy While these systems are different from pure ErQ3 films, they illustrate the general principle that high concentrations of photoactive species can introduce new decay pathways that compete with radiative emission.

Theoretical and Computational Investigations of Electronic Structure

Quantum Chemical Modeling Approaches

A variety of quantum chemical modeling approaches have been employed to elucidate the electronic structure of lanthanide complexes like Tris(8-hydroxyquinolinato)erbium. These methods range from first-principles calculations to more simplified semiempirical models.

Density Functional Theory (DFT) Calculations for Ground State Properties

Furthermore, DFT is instrumental in understanding the electronic density distribution and the nature of the chemical bonds. The analysis of the projected density of states (PDOS) and the electronic density variation upon complex formation can indicate the degree of covalent bonding between the erbium ion and the quinolinato ligands. researchgate.netrsc.org

Semiempirical Methods and Parameterization for Lanthanide Complexes

Due to the computational cost of high-level ab initio methods for large molecules containing heavy elements like lanthanides, semiempirical methods are often utilized. A significant challenge in applying these methods to lanthanide complexes is the lack of standard parameterization for the lanthanide ions themselves in many semiempirical Hamiltonians. acs.org

To address this, researchers have developed various strategies. One common approach is to model the lanthanide ion as a point charge or to substitute it with a different, but similarly behaving, parameterized ion. acs.org These semiempirical calculations can provide valuable insights into the electronic properties and spectra of the complex, often showing good agreement with experimental data, particularly when a parameterized ion is used as a substitute for the lanthanide. acs.org

Ligand Field Theory Applications and Crystal Field Effects

Ligand Field Theory (LFT) and its simpler predecessor, Crystal Field Theory (CFT), are essential for understanding the electronic structure of d- and f-block metal complexes. wikipedia.orglibretexts.org CFT describes how the electrostatic field of the surrounding ligands—in this case, the three 8-hydroxyquinolinate anions—removes the degeneracy of the f-orbitals of the central erbium ion. wikipedia.org

The interaction between the positively charged erbium cation and the negative charge on the non-bonding electrons of the ligands leads to a splitting of the f-orbital energy levels. wikipedia.orglibretexts.org The magnitude and pattern of this splitting are determined by the geometry of the complex (e.g., octahedral, tetrahedral) and the nature of the ligands. wikipedia.orgyoutube.com LFT builds upon CFT by incorporating molecular orbital theory to provide a more complete picture of the metal-ligand bonding. wikipedia.org

Electronic Energy Levels and Orbital Analysis

Understanding the electronic energy levels and the nature of the molecular orbitals is fundamental to explaining the photophysical properties of Tris(8-hydroxyquinolinato)erbium.

Characterization of Ligand Singlet and Triplet States

The luminescence of Tris(8-hydroxyquinolinato)erbium is intrinsically linked to the electronic transitions involving the 8-hydroxyquinoline (B1678124) ligands. The absorption of light excites the molecule from its ground singlet state (S₀) to a higher singlet excited state (S₁). This excited state is often a ligand-centered π-π* transition. scispace.com

Following excitation, the molecule can relax back to the ground state via fluorescence, or it can undergo intersystem crossing to a triplet state (T₁). scispace.com The energy of this lowest triplet state is a critical parameter, as it influences the potential for phosphorescence and energy transfer processes. Experimental techniques like pulse radiolysis and flash photolysis have been used to characterize the triplet state of similar metal quinolates, providing information on its energy level, lifetime, and quantum yield of formation. scispace.comnih.gov For the related Alq₃ complex, the triplet state energy has been determined to be approximately 2.10 eV. scispace.com

Frontier Molecular Orbital (FMO) Analysis and Charge Distribution

Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the electronic transitions and charge transport properties of Tris(8-hydroxyquinolinato)erbium.

In many metal quinolate complexes, the HOMO is primarily localized on the phenoxide part of the 8-hydroxyquinoline ligand, while the LUMO is concentrated on the pyridyl ring. scispace.comwayne.edursc.org This spatial separation of the frontier orbitals has significant implications for the charge transfer character of the electronic transitions. The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap, is a key factor in determining the color of the emitted light. nih.gov DFT calculations are frequently used to compute the energies of the HOMO and LUMO and to visualize their spatial distribution. nih.gov For instance, in a related aluminum quinolate, the HOMO and LUMO energy values were calculated to be -5.1 eV and -1.95 eV, respectively, resulting in a band gap of 3.15 eV. nih.gov

Furthermore, the distribution of Mulliken charges can provide insight into the charge distribution within the molecule. For example, in the 8-hydroxyquinoline ligand, a significant negative charge is often localized on the oxygen atom, which can be partially shared with the π-system of the ring, influencing the character of the C-O bond. acs.org

Excited State Dynamics and Geometry Relaxation Effects

Theoretical and computational investigations into the electronic structure of Tris(8-hydroxyquinolinato)erbium (ErQ₃) are crucial for understanding its photophysical properties, which are central to its application in optoelectronic devices. The dynamics following photoexcitation in ErQ₃ are complex, involving multiple steps that are often modeled using quantum chemical calculations, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT).

The primary photo-excitation mechanism in ErQ₃, like in other lanthanide quinolinates, is the "antenna effect." In this process, the organic 8-hydroxyquinolinate ligands, which have a large absorption cross-section, first absorb UV-Vis light. This absorption promotes the ligand from its singlet ground state (S₀) to an excited singlet state (S₁). Following this initial excitation, the system typically undergoes rapid intersystem crossing (ISC) to a ligand-based triplet state (T₁). This step is highly efficient in heavy metal complexes.

The subsequent and most critical step is the intramolecular energy transfer from the ligand's triplet state to the erbium(III) ion. Computational studies on other erbium complexes have shown that this energy transfer is a key de-excitation pathway that competes with other processes like photoisomerization. acs.org For the energy transfer to be efficient, the energy of the ligand's triplet state must be appropriately matched with the energy of an accepting f-orbital of the Er³⁺ ion. In the case of erbium, this transfer populates the ⁴I₁₃/₂ excited state of the Er³⁺ ion, from which the characteristic near-infrared (NIR) emission at approximately 1540 nm occurs as the ion relaxes to its ⁴I₁₅/₂ ground state. researchgate.net

Geometry relaxation is an integral part of the excited-state dynamics. Upon excitation, the electron density distribution within the molecule changes, leading to alterations in the geometric structure. Computational models, often validated against data from analogous, well-studied molecules like Tris(8-hydroxyquinolinato)aluminum (Alq₃), are used to predict these changes. nih.govresearchgate.net Alq₃ exists in two main geometrical isomers: a meridional (mer) form and a facial (fac) form, with the mer isomer being generally more stable. nih.govresearchgate.net Similar isomeric forms are expected for ErQ₃. DFT calculations can determine the optimized geometries for both the ground and excited states of these isomers. The relaxation from the initial "Franck-Condon" excited state to the relaxed excited state geometry is a non-radiative process that dissipates some energy and is crucial in determining the final emission energy and efficiency. Studies on the 8-hydroxyquinoline ligand itself show that it can undergo excited-state proton transfer, a process that occurs on a picosecond timescale, indicating the ligand's own complex excited-state behavior. uiowa.eduresearchgate.net

| Process | Description | Typical Timescale | Computational Method |

| Ligand Absorption | Excitation of an electron in the 8-hydroxyquinolinate ligand from the ground state (S₀) to a singlet excited state (S₁). | Femtoseconds (fs) | TD-DFT |

| Intersystem Crossing (ISC) | Transition from the ligand's singlet excited state (S₁) to a triplet excited state (T₁). | Picoseconds (ps) | Spin-orbit coupling calculations |

| Geometry Relaxation | The molecular structure adapts to the new electronic configuration of the excited state. | Picoseconds (ps) | DFT geometry optimization |

| Intramolecular Energy Transfer | Non-radiative transfer of energy from the ligand's triplet state (T₁) to the f-orbitals of the Er³⁺ ion. | Picoseconds to Nanoseconds (ps-ns) | DFT, Förster/Dexter theory |

| Er³⁺ Emission | Radiative decay from the Er³⁺ excited state (⁴I₁₃/₂) to the ground state (⁴I₁₅/₂), resulting in NIR luminescence. | Milliseconds (ms) | Judd-Ofelt theory, DFT+U |

Intermolecular Interactions and Host-Guest System Modeling

In the solid state, such as in thin films used for organic light-emitting diodes (OLEDs), the performance of ErQ₃ is not solely determined by its intramolecular properties but is also heavily influenced by intermolecular interactions. Theoretical studies using quantum chemical calculations help to elucidate these interactions, which include van der Waals forces and, notably, π-π stacking between the aromatic rings of the quinoline (B57606) ligands on adjacent molecules. nih.gov These interactions can affect the molecular packing in the film, which in turn influences charge carrier mobility and can lead to the formation of aggregate states that may quench luminescence. Theoretical studies on 8-hydroxyquinoline derivatives have quantified these π-π stacking and hydrogen bonding interactions, providing a basis for understanding the supramolecular structure of ErQ₃ assemblies. nih.gov

The most common application of ErQ₃ is as a luminescent guest dopant within a host material in an OLED emissive layer. This host-guest architecture is designed to optimize device efficiency. The host material, typically a wide bandgap organic semiconductor, is responsible for transporting electrons and holes, which then recombine to form excitons. These excitons are subsequently transferred from the host to the ErQ₃ guest molecules, leading to the desired NIR emission.

Computational modeling is essential for designing and optimizing these host-guest systems. iaea.org Key objectives of this modeling include:

Energy Level Alignment: Ensuring favorable energy level alignment between the host and guest is critical for efficient energy transfer. rsc.org The host's triplet energy level must be higher than that of the ErQ₃ ligand to facilitate exothermic energy transfer. Machine learning models, trained on databases of material properties, are increasingly used to predict suitable host-guest pairings. rsc.org

Charge Transport and Recombination: Multi-scale modeling frameworks are employed to understand how the distribution of guest molecules within the host matrix affects charge mobility and the location of the charge recombination zone. nih.gov Kinetic Monte Carlo simulations coupled with drift-diffusion models can predict how non-uniform or graded guest-host blending profiles can broaden the recombination zone. nih.gov This broadening helps to reduce efficiency roll-off at high brightness by mitigating non-radiative annihilation processes like triplet-triplet and triplet-polaron annihilation. nih.gov

Optimizing Guest Concentration: The concentration of the ErQ₃ guest is a critical parameter. If the concentration is too low, host-to-guest energy transfer is inefficient. If it is too high, concentration quenching can occur, where excited guest molecules non-radiatively transfer their energy to nearby ground-state guest molecules. Computational models help to find the optimal concentration range by simulating the balance between these competing processes.

DFT calculations are often used to determine the fundamental electronic properties (such as HOMO/LUMO levels and triplet energies) of both host and guest materials, which then serve as inputs for larger-scale device models. researchgate.net

| Modeling Aspect | Objective | Key Parameters | Computational Approach |

| Material Selection | Identify host materials with appropriate energy levels for efficient transfer to the ErQ₃ guest. | HOMO/LUMO levels, Triplet State Energy (T₁), Bandgap. | DFT, TD-DFT, Machine Learning. rsc.org |

| Charge Carrier Mobility | Understand how the guest dopant affects the transport of electrons and holes through the host matrix. | Guest concentration, guest distribution, electric field, temperature. | Kinetic Monte Carlo, Drift-Diffusion Models. iaea.orgnih.gov |

| Exciton (B1674681) Dynamics | Model the energy transfer from host to guest and minimize non-radiative decay pathways. | Host-guest blend ratio, exciton lifetime, annihilation rates (triplet-triplet, triplet-polaron). | Multi-scale modeling, Förster/Dexter analysis. nih.gov |

| Device Performance | Predict overall device efficiency (External Quantum Efficiency, EQE) and luminance. | Film thickness, charge carrier density, guest concentration profile. | Coupled optoelectronic device models. |

Advanced Applications in Optoelectronic and Photonic Devices Material Science Perspective

Organic Light-Emitting Diodes (OLEDs) and Display Technologies

Tris(8-hydroxyquinolinato)erbium is a promising candidate for various applications in optoelectronic devices, most notably in the OLED industry. biosynth.comlookchem.com Its value stems from its luminescent properties and unique photophysical and electronic characteristics. lookchem.com

Role as Luminescent Emitter and Electron Transport Material

While the related compound, Tris(8-hydroxyquinolinato)aluminum (Alq3), is widely recognized and studied as both a green light-emitting material and an effective electron transporting material (ETM) due to its high electron mobility, the specific electron transport properties of ErQ3 are less extensively documented. nih.govossila.com However, like other metal quinolates, ErQ3 is expected to possess electron transport capabilities that can be beneficial for charge balance within the OLED structure. The 8-hydroxyquinoline (B1678124) ligands contribute to the material's ability to accept and transport electrons, a critical function for efficient recombination of electrons and holes in the emissive layer.

The photoluminescent properties of ErQ3 make it a subject of ongoing research to further enhance the efficiency and performance of optoelectronic devices. lookchem.com

Device Architectures and Strategies for Performance Enhancement

The performance of OLEDs incorporating metal-quinoline complexes is highly dependent on the device architecture and the strategies employed to optimize charge injection, transport, and recombination. While much of the detailed research on device architecture focuses on the more common Tris(8-hydroxyquinolinato)aluminum (Alq3), the principles are applicable to ErQ3-based devices.

A common strategy to enhance the performance of OLEDs is the introduction of buffer layers at the electrode interfaces. For instance, in Alq3-based devices, a thin layer of Lithium Fluoride (LiF) between the cathode and the organic layer has been shown to significantly enhance electron injection, leading to a lower turn-on voltage and increased device efficiency. nih.gov In one study, the inclusion of a 0.5 nm LiF layer lowered the turn-on voltage to as low as 2.8 V and resulted in a current efficiency of 5.56 cd/A and a power efficiency of 1.94 lm/W at an injection current density of 20 mA/cm². nih.gov This represents a 75% improvement in current efficiency and nearly double the power efficiency compared to a device with only a Mg:Ag/Ag cathode. nih.gov

Another approach to performance enhancement involves the incorporation of plasmon-enhancing nanostructures. The use of silver (Ag) nanostructures, for example, has been shown to improve the photophysical properties of Alq3 through plasmon-exciton coupling. mdpi.com This can lead to a significant enhancement in photoluminescence. mdpi.com

While these strategies have been demonstrated primarily with Alq3, they represent viable pathways for enhancing the performance of OLEDs that utilize ErQ3 as the emissive or electron-transporting material. Further research into specific device architectures tailored to the properties of ErQ3 is necessary to fully realize its potential in display and lighting technologies.

Photonic Integrated Circuits and Waveguides

The integration of active optical components onto a single chip is a key goal in photonics for creating compact and efficient devices. Erbium-doped materials are central to this field due to the 4f intra-shell transition of the Er³⁺ ion, which results in a stable emission at a wavelength of approximately 1.55 μm, a critical window for optical communications. While the focus has largely been on erbium-doped fiber amplifiers, there is growing interest in bringing this functionality to photonic integrated circuits.

Development of Planar Optical Amplifiers

The development of planar optical amplifiers is a crucial step towards fully integrated photonic circuits. While there is extensive research on erbium-doped amplifiers in various host materials, specific studies detailing the use of Tris(8-hydroxyquinolinato)erbium (ErQ3) in planar optical amplifiers are not widely available in the public domain. The research in this area tends to focus on inorganic host materials. However, the luminescent properties of ErQ3 at telecommunication wavelengths suggest its potential as a gain medium in such devices.

A significant challenge in developing practical on-chip amplifiers is achieving sufficient output power. Recent breakthroughs in erbium-doped amplifiers on silicon nitride (Si₃N₄) photonic integrated circuits have demonstrated the potential to reach high output powers and significant small-signal gain, rivaling commercial fiber amplifiers. This indicates a promising future for integrated erbium-based photonics, though the specific role of organometallic compounds like ErQ3 in this context remains an area for further exploration.

Fabrication of Active Channel Waveguides

Active channel waveguides, which can amplify or modulate the light passing through them, are fundamental components of photonic integrated circuits. The fabrication of such waveguides often involves doping a host material with an optically active species.

While there is research on the optical waveguide characteristics of materials like Tris(8-hydroxyquinolinato)aluminum (Alq3), which can be grown into micro-crystals with good light-guiding properties, specific research on the fabrication of active channel waveguides using Tris(8-hydroxyquinolinato)erbium (ErQ3) is limited. The fabrication process for Alq3 micro-crystals has been demonstrated using surfactant-assisted assembly growth, which allows for the control of crystallization and the formation of well-defined structures. This suggests a potential fabrication route for ErQ3-based waveguides. However, detailed studies on the optical gain and loss characteristics of such waveguides are needed to assess their viability for practical applications in photonic integrated circuits. The use of ErQ3 in a passively Q-switched erbium-doped fiber laser has been demonstrated, indicating its potential for use in laser and amplifier applications. researchgate.net

Advanced Sensor Technologies (Material Basis)

The unique properties of Tris(8-hydroxyquinolinato)erbium (ErQ3) make it a candidate for use as a sensing material in the development of advanced sensors. lookchem.com The principle behind its use in sensor technology lies in the sensitivity of its luminescence to the local chemical environment.

Changes in the photoluminescence or electroluminescence of ErQ3 upon interaction with specific analytes can be used as a sensing mechanism. This can include quenching or enhancement of the emission intensity, or a shift in the emission wavelength. The porous and self-assembly properties of materials like ErQ3 can also be exploited to create high surface area films, which can enhance their sensitivity to gaseous analytes. For example, ErQ3 can react with surfactants to form self-assembled monolayers on the surface of nanoparticles, a property that could be utilized in sensor fabrication. biosynth.com

While the potential for ErQ3 in sensor applications is recognized, detailed research on the specific analytes it can detect, its sensitivity and selectivity, and the performance of sensor devices based on this material is not yet widely published. Further investigation is required to fully understand and exploit the material basis of ErQ3 for advanced sensor technologies.

Photovoltaic Applications

The family of metal quinolates (Mq₃), including the well-studied Tris(8-hydroxyquinolinato)aluminium (Alq₃), has been recognized for its potential in organic solar cells (OSCs). researchgate.net These materials are valued for their unique optoelectronic properties and their role in fabricating stable organic electronic devices. researchgate.net While much of the research has centered on Alq₃ and Gaq₃, the findings provide a strong basis for the potential application of ErQ₃ in photovoltaic technologies.

In the context of solar energy, metal quinolates primarily contribute by acting as electron acceptors or as an interfacial layer to improve device performance. For example, Alq₃ has been used as a selective n-type contact in perovskite solar cells. rsc.org In this role, it facilitates efficient energy transfer from the contact layer to the perovskite absorber, resulting in an enhanced photocurrent under standard solar illumination. rsc.org

Lasers and Optical Amplifiers

Erbium-doped materials are central to optical communications due to the Er³⁺ ion's intra-4f shell transition, which produces sharp and efficient luminescence around 1.5 µm. aip.org Tris(8-hydroxyquinolinato)erbium is particularly attractive because it combines this optical activity with the processability of an organic chelate, showing bright 1.5 µm photoluminescence at room temperature. aip.org This makes ErQ₃ a potential material for creating silicon-compatible 1.5 µm emitters, such as light-emitting diodes (OLEDs) and potentially even lasers that can be integrated directly with silicon devices. aip.orgmanchester.ac.uk

While ErQ₃ itself is primarily investigated as a gain medium for light emission and amplification, the broader family of tris(8-hydroxyquinolinato) metal complexes plays a crucial role in creating pulsed laser systems. Specifically, Tris(8-hydroxyquinolinato)aluminium (Alq₃) has been successfully demonstrated as a saturable absorber (SA) for passively Q-switched erbium-doped fiber lasers (EDFLs). semarakilmu.com.myresearchgate.net

In these systems, the erbium-doped fiber acts as the gain medium, providing the 1.5 µm light, while the Alq₃ film, integrated into the laser cavity, acts as a passive optical switch. semarakilmu.com.my The Alq₃ SA absorbs low-intensity light but becomes transparent at high intensities, allowing for the build-up and release of energy as a short, high-intensity laser pulse. The integration is typically achieved by placing a thin film of the Alq₃ material between two fiber optic connectors within the laser cavity. semarakilmu.com.myresearchgate.net This all-fiber approach creates a compact and stable Q-switched laser source. semarakilmu.com.my The performance of such lasers is dependent on the pump power, with typical results showing an increase in repetition rate and a decrease in pulse width as pump power is increased.

The table below summarizes the performance of a Q-switched EDFL using an Alq₃ film as a saturable absorber, illustrating the typical operational parameters achievable with this class of materials.

| Pump Power (mW) | Repetition Rate (kHz) | Pulse Width (µs) | Maximum Pulse Energy (nJ) | Reference |

| 45 - 98 | 70.42 - 91.24 | 4.48 - 3.26 | 73.214 | semarakilmu.com.my |

| 20 - 122 | 31.65 - 144.5 | 6.65 - 1.2 | 63.89 | researchgate.net |

This demonstrates the successful integration of the tris(8-hydroxyquinolinato) molecular structure within erbium fiber laser systems to generate pulsed output, a critical capability for applications like range finding, material processing, and communications.

Memory Device Architectures (Material Basis)

The electrical properties of metal quinolates make them suitable candidates for use in electronic memory devices. Research into related compounds like Tris(8-hydroxyquinolinato)aluminum(III) (Alq₃) has paved the way for understanding how ErQ₃ could function in memory architectures. Alq₃ has been noted for its application in bi-stable memory devices. semarakilmu.com.my Furthermore, Alq₃ complexes have been engineered for use in organic resistive memory devices, where the material's resistance can be switched between different states. acs.org

The material basis for this application lies in the compound's charge transport properties. Studies on ErQ₃ thin films have shown that their electrical conductivity is highly dependent on the film's thickness and structure. researchgate.net This tunable conductivity is a fundamental prerequisite for a memory device, where different conductivity states can represent "0" and "1". In more advanced concepts, photoresponsive Alq₃ complexes have been developed by incorporating photochromic units. acs.org These materials exhibit photoswitchable electron mobility, allowing optical signals to control the memory state. acs.org Given the similar molecular framework, ErQ₃ provides a solid foundation for developing new memory devices. Its intrinsic electrical properties, combined with the potential for modification and the unique influence of the central erbium ion, could lead to novel resistive or optically addressed memory architectures.

Future Research Directions and Emerging Paradigms for Tris 8 Hydroxyquinolinato Erbium

The landscape of materials science is in a constant state of evolution, driven by the pursuit of materials with precisely controlled properties. Tris(8-hydroxyquinolinato)erbium, or Erq3, stands as a compound of significant interest, particularly for its applications in optoelectronics. alfa-chemistry.comamericanelements.com As researchers look to the future, several key areas of investigation are emerging that promise to unlock the full potential of this and related erbium complexes. These future directions focus on sophisticated molecular design, integration into advanced material systems, and the application of cutting-edge characterization and computational tools.

Q & A

Q. What are the standard synthesis protocols for Tris(8-hydroxyquinolinato)erbium (ErQ3), and how do reaction conditions influence purity?

ErQ3 is synthesized by reacting erbium(III) salts (e.g., ErCl₃·6H₂O) with 8-hydroxyquinoline (8-HQ) in a 1:3 molar ratio. A common method involves refluxing in ethanol or methanol under inert gas to prevent oxidation. The pH is adjusted using ammonia or triethylamine to deprotonate 8-HQ, enabling coordination with Er³⁺. Post-synthesis, purification via recrystallization (e.g., using tetrahydrofuran/hexane mixtures) removes unreacted ligands. Purity depends on solvent choice, temperature control, and stoichiometric precision .

Key Variables Table

| Variable | Impact on Synthesis |

|---|---|

| Solvent polarity | Affects ligand solubility |

| Temperature | Higher temps improve yield but risk decomposition |

| pH control | Ensures ligand deprotonation |

Q. Which characterization techniques are critical for verifying ErQ3’s structural and electronic properties?

- X-ray Diffraction (XRD): Confirms crystallinity and identifies polymorphs.

- FTIR Spectroscopy: Validates ligand coordination via shifts in C=N (1600 cm⁻¹) and C-O (1300 cm⁻¹) stretching bands.

- Photoluminescence (PL) Spectroscopy: Measures Er³⁺-specific emissions (e.g., 1.5 µm band for telecom applications).

- Thermogravimetric Analysis (TGA): Assesses thermal stability (decomposition >300°C) .

Q. What safety protocols are essential when handling ErQ3 in laboratory settings?

Though not classified as hazardous, ErQ3 requires standard precautions:

- Use PPE (gloves, goggles) to avoid inhalation/contact.

- Work in fume hoods during synthesis to manage solvent vapors.

- Store in airtight containers away from light to prevent photodegradation .

Advanced Research Questions

Q. How can researchers optimize ErQ3’s photoluminescence efficiency for optoelectronic applications?

PL efficiency depends on ligand-field effects and energy transfer pathways. Strategies include:

- Ligand Substitution: Introduce electron-withdrawing groups (e.g., -Cl, -Br) to 8-HQ to alter excited-state dynamics.

- Coordination Tuning: Use ancillary ligands (e.g., β-diketonates) to minimize non-radiative decay.

- Matrix Embedding: Disperse ErQ3 in polymer matrices (e.g., PMMA) to reduce aggregation-induced quenching .

PL Efficiency Comparison

| Modification | PL Intensity (a.u.) | Reference |

|---|---|---|

| Pure ErQ3 | 100 | |

| ErQ3-PMMA composite | 220 |

Q. What experimental designs resolve contradictions in ErQ3’s dielectric and AC conductivity data?

Discrepancies in dielectric constants (e.g., 3.8–5.2 at 1 kHz) arise from film morphology and measurement techniques. Mitigation approaches:

Q. Why does ErQ3 exhibit dual excitation pathways in photoluminescence, and how can this be exploited?

ErQ3’s PL arises from two non-interacting pathways: (1) ligand-to-metal charge transfer (LMCT) and (2) direct Er³⁺ f-f transitions. This duality allows tunable emission via: